molecular formula C16H13N5O2 B2848923 N-(6-(benzyloxy)pyrimidin-4-yl)pyrimidine-2-carboxamide CAS No. 1396857-73-0

N-(6-(benzyloxy)pyrimidin-4-yl)pyrimidine-2-carboxamide

Cat. No.: B2848923
CAS No.: 1396857-73-0
M. Wt: 307.313
InChI Key: GFTVATBZSOAJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(benzyloxy)pyrimidin-4-yl)pyrimidine-2-carboxamide: is a heterocyclic compound that contains two pyrimidine rings. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)pyrimidine-2-carboxamide typically involves the reaction of 6-(benzyloxy)pyrimidine-4-amine with pyrimidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(6-(benzyloxy)pyrimidin-4-yl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(6-(benzyloxy)pyrimidin-4-yl)pyrimidine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology and Medicine: This compound has shown potential in medicinal chemistry for its anti-inflammatory and anti-tubercular activities. It has been studied for its ability to inhibit certain enzymes and pathways involved in inflammation and tuberculosis .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
  • 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide

Comparison: N-(6-(benzyloxy)pyrimidin-4-yl)pyrimidine-2-carboxamide is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it may exhibit different reactivity patterns and pharmacological effects. For example, the presence of the benzyloxy group can influence its solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

N-(6-phenylmethoxypyrimidin-4-yl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c22-16(15-17-7-4-8-18-15)21-13-9-14(20-11-19-13)23-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTVATBZSOAJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.